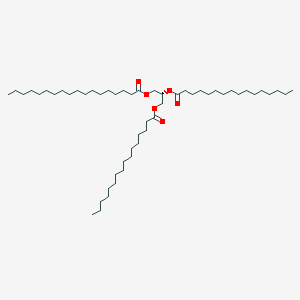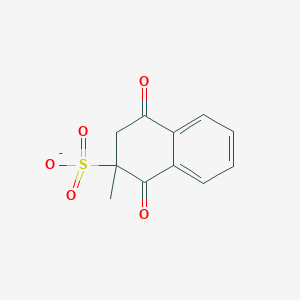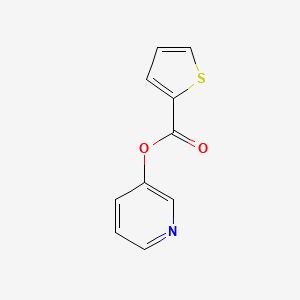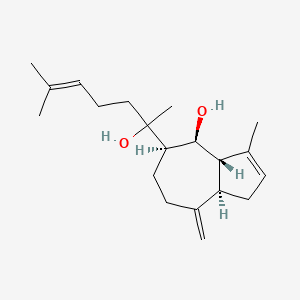
Dictyol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dictyol E is a diterpenoid compound isolated from various species of the brown algae genus Dictyota. These marine organisms are known for their ability to produce a wide array of bioactive compounds, including diterpenes, which have significant ecological and pharmacological roles . This compound has been identified in several species, including Dictyota dichotoma and Dictyota menstrualis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The extraction of Dictyol E typically involves organic solvents. A common method includes the use of a mixture of dichloromethane and methanol in a 2:1 ratio, which has been found to effectively extract lipophilic secondary metabolites from Dictyota species . The stability of this compound is maintained under various storage conditions, making it relatively easy to handle during extraction and purification .
Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The compound is primarily obtained through the extraction from natural sources, specifically brown algae. Research is ongoing to develop more efficient synthetic routes that could potentially allow for industrial-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Dictyol E undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of this compound.
Aplicaciones Científicas De Investigación
Dictyol E has a wide range of scientific research applications due to its bioactive properties :
Chemistry: Used as a model compound for studying diterpenoid chemistry and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of Dictyol E involves its interaction with various molecular targets and pathways . It has been found to inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 proteinases, which play a role in tissue remodeling and cancer metastasis . Additionally, this compound can modulate the phosphorylation of kinases in the ERK1/2 signaling cascade, which is involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Dictyol E is part of a larger group of diterpenoids found in Dictyota species. Similar compounds include:
- Pachydictyol A
- Dictyol B acetate
- Dictyodial
Uniqueness: this compound is unique due to its specific bioactive properties and its role in the chemical defense mechanisms of brown algae .
Propiedades
Número CAS |
62858-25-7 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(3aS,4S,5R,8aR)-5-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)7-6-12-20(5,22)17-11-9-14(3)16-10-8-15(4)18(16)19(17)21/h7-8,16-19,21-22H,3,6,9-12H2,1-2,4-5H3/t16-,17+,18+,19+,20?/m0/s1 |
Clave InChI |
WSCIOJNUJRINER-BJKADDSPSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@@H]1[C@@H]([C@@H](CCC2=C)C(C)(CCC=C(C)C)O)O |
SMILES |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
SMILES canónico |
CC1=CCC2C1C(C(CCC2=C)C(C)(CCC=C(C)C)O)O |
Sinónimos |
dictyol E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


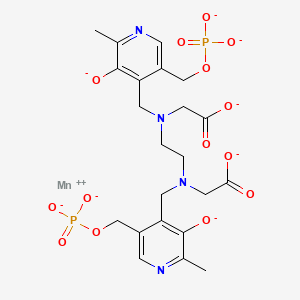
![1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231752.png)
![N'-[2-[(2-cyclohexyl-4-quinazolinyl)thio]-1-oxoethyl]-2-methylpropanehydrazide](/img/structure/B1231753.png)
![1-methyl-4-[2-oxo-2-(N-(phenylmethyl)anilino)ethyl]-5-pyrrolo[3,2-b]pyrrolecarboxylic acid propan-2-yl ester](/img/structure/B1231754.png)
![5-bromo-N-[6-[[(5-bromo-2-furanyl)-oxomethyl]amino]-2-pyridinyl]-2-furancarboxamide](/img/structure/B1231755.png)
![N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1231756.png)

![2-(2-Methoxyethyl)-9-methyl-4-[(4-methyl-1-piperidinyl)-oxomethyl]-1-pyrido[3,4-b]indolone](/img/structure/B1231758.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1231760.png)
![2,5-dimethyl-N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-(2-naphthalenylamino)-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]-3-pyrazolecarboxamide](/img/structure/B1231762.png)
